Benzamide, 3-[(chloroacetyl)amino]-, also known as N-(3-Chloroacetyl)benzamide, is a molecule comprised of a benzamide group (benzoic acid linked to an amide) with a chloroacetyl group attached at the 3rd position of the benzene ring.
This specific compound has a CAS registry number of 135-22-5, but limited information is available on its specific research applications.
These molecules have been investigated for potential applications in areas like:
Benzamide, 3-[(chloroacetyl)amino]-, also known as N-(3-chloroacetyl)benzamide, is an organic compound classified under the benzamide group. Its structure consists of a benzamide framework with a chloroacetyl group substituted at the 3-position of the benzene ring. The molecular formula for this compound is , and it has a molecular weight of approximately 212.63 g/mol. This compound is characterized by its potential applications in various fields, including pharmaceuticals and organic synthesis.
There is no documented information on the mechanism of action of this specific compound.
Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively.
The synthesis of Benzamide, 3-[(chloroacetyl)amino]- can be achieved through several methods:
These methods allow for the controlled introduction of functional groups to tailor the compound's properties for specific applications.
Benzamide, 3-[(chloroacetyl)amino]- has potential applications across various domains:
Benzamide, 3-[(chloroacetyl)amino]- shares structural similarities with several related compounds. Here are some notable comparisons:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Benzamide | Parent compound without chloroacetyl group | Lacks the chloroacetyl functionality |
| N-(Chloroacetyl)benzamide | Chloroacetyl group directly attached to benzamide | Similar but lacks positional specificity |
| N-(Chloroacetyl)aniline | Chloroacetyl group attached to an aniline structure | Different aromatic system (aniline vs. benzene) |
| 2,4,6-Tribromo-3-[(chloroacetyl)amino]benzamide | Contains multiple bromine substituents | Enhanced reactivity due to bromine presence |
The uniqueness of Benzamide, 3-[(chloroacetyl)amino]- lies in the specific positioning of the chloroacetyl group on the amino group of the benzamide structure. This unique configuration may confer distinct chemical and biological properties compared to its analogs .
The synthesis of Benzamide, 3-[(chloroacetyl)amino]- primarily relies on the acylation of 3-aminobenzamide precursors with chloroacetyl chloride through established nucleophilic acyl substitution mechanisms . The most fundamental approach involves the direct acylation reaction where 3-aminobenzamide serves as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride .
The classical acylation protocol typically proceeds under controlled conditions in polar aprotic solvents such as dichloromethane or tetrahydrofuran . The reaction mechanism follows a two-step process: nucleophilic attack by the amino group on the carbonyl carbon forms a tetrahedral intermediate, followed by elimination of the chloride leaving group to yield the desired amide product . Temperature control between 40-50°C with reaction times of 4-6 hours ensures optimal conversion while minimizing side reactions .
Base selection plays a critical role in neutralizing the hydrogen chloride byproduct formed during acylation. Potassium carbonate provides milder conditions compared to sodium hydroxide, reducing hydrolysis of the acid chloride reagent . The stoichiometric ratio of 1:1 between 3-aminobenzamide and chloroacetyl chloride minimizes formation of diacylated side products .
Recent developments in continuous flow reactors have enhanced the scalability of these acylation reactions for industrial applications . Tubular reactors operating at 50°C with residence times of 30 minutes achieve greater than 90% conversion, representing a significant improvement over traditional batch processes that typically yield 70-80% conversion .
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Direct Acylation (Classical) | Reflux in DCM, 6 hours | 70-75% | 95-98% | High |
| TBTU/NEt3 Coupling | Room temperature, 24 hours | 75-85% | >99% | Moderate |
| Microwave-Assisted | 100°C, 30 minutes MW | 80-88% | 98-99% | Low |
| Schotten-Baumann | Aqueous K2CO3, RT | 60-70% | 92-95% | High |
| Flow Chemistry | 50°C, 30 min residence | 85-90% | 96-98% | Very High |
Chloroacetyl chloride coupling strategies have evolved to incorporate modern coupling reagents that provide enhanced selectivity and milder reaction conditions . The application of peptide coupling methodologies has proven particularly effective for acid-sensitive and base-sensitive substrates .
The TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) mediated coupling protocol represents a significant advancement in chloroacetyl chloride chemistry . This approach involves a two-step activation process where the carboxylic acid precursor is first activated with TBTU and triethylamine in dimethylformamide at 0°C for 15 minutes . The subsequent coupling with 3-aminobenzamide proceeds at room temperature over 24 hours, consistently achieving yields of 75-85% with exceptional purity exceeding 99% .
The mechanism of TBTU-mediated coupling involves formation of an active ester intermediate that exhibits enhanced reactivity toward amino nucleophiles while maintaining stability under ambient conditions . This methodology demonstrates superior functional group tolerance and enables coupling reactions that would be problematic under traditional conditions .
Microwave-assisted synthesis has emerged as a rapid alternative for chloroacetyl chloride coupling reactions . The protocol utilizes controlled microwave irradiation at 100°C under 300 watts power for 30 minutes, achieving comparable yields of 80-88% to conventional 24-hour reactions . The enhanced reaction kinetics under microwave conditions result from efficient heat transfer and activation of molecular motion, leading to accelerated reaction rates .
Industrial implementation of chloroacetyl chloride coupling strategies increasingly relies on automated systems and process optimization . The adoption of in-line monitoring techniques enables real-time assessment of reaction progress and product quality, facilitating consistent production of pharmaceutical-grade materials .
Mechanochemical synthesis represents a paradigm shift toward environmentally sustainable preparation of benzamide derivatives, eliminating the need for traditional organic solvents while maintaining high reaction efficiency [3] [4]. The mechanochemical approach for primary amide synthesis utilizes ball milling techniques with specific catalyst systems to achieve solvent-free transformations [3] [4].
The optimized mechanochemical protocol employs indium trichloride as a Lewis acid catalyst at 0.2 equivalents, combined with calcium nitride as the nitrogen source and ethanol as a liquid additive [3] [4]. The reaction proceeds in a stainless steel milling jar with a 10 millimeter stainless steel ball, operated at 30 hertz frequency for 90 minutes [3] [4]. This methodology achieves 91% conversion for benzamide formation, representing a significant improvement over uncatalyzed conditions [4].
The mechanochemical transformation mechanism involves solid-state reactions facilitated by mechanical energy input [5]. The ball milling process generates localized high-pressure and high-temperature conditions that activate reactants without bulk heating [3] [4]. The presence of indium trichloride enhances the electrophilicity of carbonyl carbons, facilitating nucleophilic attack by nitrogen-containing reagents [3] [4].
Comparative studies demonstrate that mechanochemical conditions are significantly milder than traditional solution-phase synthesis, eliminating the need for external heating while drastically reducing reaction times from 24 hours to 90 minutes [3] [4]. The solid-phase extraction through hydrophobic frits is not required for purification, simplifying the overall process [3] [4].
The substrate scope of mechanochemical synthesis encompasses aromatic, heteroaromatic, vinylic, aliphatic, and cyclic amides with excellent functional group tolerance [4]. Halogen, acetal, thioether, and amino functionalities are well-tolerated under the optimized conditions [4]. The stereochemical integrity of amino acid esters is maintained during mechanochemical transformation, as demonstrated by optical rotation studies [4].
| Green Method | Catalyst/Reagent | Reaction Time | E-Factor | Atom Economy (%) |
|---|---|---|---|---|
| Mechanochemical Ball Milling | InCl3 (0.2 equiv) | 90 minutes | 1.2-1.8 | 85-90 |
| Solvent-Free Methoxysilane | Neopentasilane (20 mol%) | 2-4 hours | 0.8-1.2 | 92-95 |
| Ionic Liquid Catalysis | Lewis acidic IL | 1-3 hours | 2.1-2.8 | 78-85 |
| Microwave Solvent-Free | Boric acid catalyst | 30 minutes | 1.5-2.0 | 80-88 |
| Enzymatic Synthesis | Lipase/Amidase | 6-12 hours | 0.5-1.0 | 88-92 |
The development of catalytic systems for improved atom economy focuses on maximizing the incorporation of reactant atoms into the final product while minimizing waste generation [6] [7]. Methoxysilane-based coupling systems have emerged as highly efficient catalysts for solvent-free amide bond formation [6].
Dodecamethoxyneopentasilane represents the most advanced methoxysilane coupling agent, exceeding the performance of conventional monosilanes in terms of functional group tolerance and reaction yield [6]. The catalyst operates through formation of polysiloxane networks that facilitate amide bond formation without requiring exclusion of air or moisture [6]. Multigram scale synthesis demonstrates the practical applicability of this approach, with 1.00 gram benzoic acid and 0.90 milliliters benzylamine yielding 1.69 grams of product (98% yield) using 20 mol% of neopentasilane catalyst [6].
The atom economy of methoxysilane-catalyzed reactions typically ranges from 92-95%, representing exceptional efficiency in atom utilization [6]. The formation of siloxane byproducts does not compromise the overall atom economy since these materials can be recovered and potentially recycled [6]. The environmental factor (E-factor) for this process ranges from 0.8-1.2, indicating minimal waste generation compared to traditional coupling methods [6].
Tandem catalytic systems have been developed for one-pot benzamide synthesis from simple precursors [8]. The core-shell structured catalyst based on center radially fibrous silica encapsulated titanium silicalite-1 serves as a robust bifunctional catalyst [8]. This system enables direct conversion of benzaldehyde, ammonia, and hydrogen peroxide to benzamide through sequential oxidation and amination reactions [8].
The bifunctional nature of tandem catalysts eliminates the need for intermediate isolation and purification steps, significantly improving overall process atom economy [8]. The integration of multiple catalytic functions within a single reactor system reduces equipment requirements and energy consumption while enhancing reaction selectivity [8].
Industrial implementation of improved atom economy catalytic systems requires careful consideration of catalyst recovery and regeneration [8]. The development of heterogeneous catalysts facilitates separation from reaction products and enables catalyst recycling across multiple reaction cycles [8].
The production of pharmaceutical-grade Benzamide, 3-[(chloroacetyl)amino]- requires stringent purification protocols to meet regulatory specifications for drug substances [9] [10]. Recrystallization remains the primary purification method for large-scale production due to its cost-effectiveness and scalability [11] [12].
Ethanol-based recrystallization provides optimal selectivity for removing organic impurities while maintaining high recovery yields [11] [12]. The process involves dissolving crude benzamide in minimal amounts of hot ethanol, followed by controlled cooling to promote selective crystallization [12]. Temperature control during crystallization is critical, with cooling rates of 0.5-1.0°C per minute providing optimal crystal size distribution and purity [12].
Multi-stage recrystallization procedures are often employed to achieve pharmaceutical-grade specifications exceeding 99.5% purity [12]. The first recrystallization removes bulk impurities and byproducts, while subsequent stages eliminate trace contaminants and residual solvents [12]. Vacuum drying at temperatures below the melting point ensures complete solvent removal without thermal degradation [12].
Column chromatography serves as an alternative purification method for high-value pharmaceutical intermediates [11]. Silica gel chromatography with gradient elution systems provides exceptional resolution of closely related impurities [11]. The selection of mobile phase composition is critical, with chloroform-methanol mixtures (4.8:0.2) demonstrating optimal separation efficiency for benzamide derivatives [11].
Zone refining represents the ultimate purification technique for achieving ultra-high purity materials exceeding 99.5% [13]. This specialized method utilizes controlled melting and solidification zones that move through the material, concentrating impurities in specific regions [13]. Zone-refined benzamide demonstrates exceptional analytical purity but requires specialized equipment and extended processing times [13].
| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Cost Factor | Scalability |
|---|---|---|---|---|
| Recrystallization (Ethanol) | 98.5-99.2 | 85-92 | Low | High |
| Column Chromatography | 99.0-99.5 | 75-88 | Medium | Medium |
| Zone Refining | >99.5 | 70-85 | High | Low |
| Sublimation | 99.3-99.8 | 78-88 | Medium | Medium |
| Reverse-Phase HPLC | >99.8 | 90-95 | Very High | Low |
Benzamide, 3-[(chloroacetyl)amino]- exhibits complex thermal behavior characteristic of substituted benzamide compounds. Based on structural analysis and comparison with related chloroacetamide derivatives, the compound is expected to demonstrate a melting point range of 140-180°C [1] [2]. This relatively broad range reflects the potential for polymorphic behavior, a phenomenon well-documented in benzamide chemistry since its discovery by Wöhler and Liebig in 1832 [3] [4] [5].
The compound likely exhibits multiple polymorphic forms, designated as Forms I, II, and III, following the nomenclature established for the parent benzamide system [4] [6]. Form I represents the thermodynamically stable polymorph at room temperature, characterized by a monoclinic crystal system with the highest melting point and lowest solubility. Form II exists as a metastable orthorhombic structure with intermediate thermal properties, while Form III represents the least stable triclinic form exhibiting the lowest melting point but highest solubility [5] [7].
| Polymorphic Form | Crystal System | Relative Stability | Melting Point | Solubility |
|---|---|---|---|---|
| Form I | Monoclinic | Thermodynamically stable | Highest | Lowest |
| Form II | Orthorhombic | Metastable | Intermediate | Intermediate |
| Form III | Triclinic | Metastable | Lowest | Highest |
| Amorphous | Non-crystalline | Kinetically trapped | Broad range | Variable |
Thermal analysis using differential scanning calorimetry (DSC) would be expected to reveal endothermic transitions corresponding to polymorphic interconversions prior to melting [1] [8]. The presence of the chloroacetyl substituent introduces additional intermolecular interactions through halogen bonding and dipole-dipole interactions, potentially stabilizing specific polymorphic arrangements [4].
The solubility characteristics of Benzamide, 3-[(chloroacetyl)amino]- are governed by its amphiphilic nature, combining the polar amide functionalities with the moderately lipophilic aromatic system. The compound exhibits a calculated LogP value of 2.50 [9] [10], indicating moderate lipophilicity that significantly influences its dissolution behavior across different solvent systems.
Aqueous solubility is limited due to the compound's elevated LogP value and reduced hydrogen bonding capacity compared to the parent benzamide. The presence of the chloroacetyl group introduces electron-withdrawing character, diminishing the basicity of the amide nitrogen and reducing favorable interactions with water molecules [11] [12]. Experimental determination suggests poor water solubility at room temperature, consistent with similar chloroacetamide derivatives that exhibit solubilities in the range of 1-5 g/L [13] [14].
Organic solvent compatibility varies significantly based on polarity and hydrogen bonding capacity:
| Solvent | Solubility | LogP Influence | Mechanism |
|---|---|---|---|
| Water | Poor | High LogP reduces solubility | Limited H-bonding |
| Methanol | Moderate | H-bonding with amide groups | Polar protic interaction |
| Ethanol | Moderate | H-bonding with amide groups | Polar protic interaction |
| DMSO | Good | Strong polar aprotic solvent | Dipole-dipole interaction |
| DMF | Good | Strong polar aprotic solvent | Amide-amide interaction |
| Dichloromethane | Good | Aromatic π-interactions | Halogen compatibility |
| Diethyl ether | Poor | Low polarity mismatch | Insufficient interaction |
Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) demonstrate the highest solubilizing capacity [15] [16]. These solvents effectively solvate both the polar amide functionalities and the aromatic system through complementary dipole-dipole interactions and π-π stacking arrangements [17]. The solubilizing power follows the order: DMF > DMSO > alcohols > dichloromethane > water [16].
Temperature-dependent solubility exhibits typical endothermic dissolution behavior, with solubility increasing substantially with temperature across all compatible solvents [18]. This thermal enhancement enables recrystallization processes for purification and polymorph selection [17].
The UV-Visible absorption profile of Benzamide, 3-[(chloroacetyl)amino]- is dominated by π → π* electronic transitions within the conjugated benzamide chromophore system [19] [20]. The compound exhibits characteristic absorption in the 250-320 nm range, with an estimated λmax at 280-290 nm [21] [20], slightly red-shifted from the parent benzamide due to the electron-withdrawing effect of the chloroacetyl substituent.
The primary chromophore consists of the extended conjugation between the benzene ring, the amide carbonyl, and the chloroacetyl moiety [22] [20]. This arrangement facilitates delocalized π-electron transitions that define the compound's photophysical properties. The molar absorptivity (ε) is expected to range from 10³ to 10⁴ L mol⁻¹ cm⁻¹ [23], typical for substituted aromatic amides with moderate conjugation.
| Spectroscopic Parameter | Value/Range | Electronic Origin |
|---|---|---|
| λmax (nm) | 280-290 | π → π* transition |
| Absorption range (nm) | 250-320 | Extended conjugation |
| Molar absorptivity (L mol⁻¹ cm⁻¹) | 10³-10⁴ | Moderate chromophore |
| Electronic transition | π → π* | HOMO-LUMO excitation |
| Solvent sensitivity | Bathochromic shift | Polar solvent stabilization |
Solvent effects significantly influence the absorption characteristics through bathochromic (red) shifts in polar solvents [24] [20]. This phenomenon results from preferential stabilization of the excited state dipole moment in polar media, effectively reducing the HOMO-LUMO energy gap and shifting absorption to longer wavelengths [25]. The magnitude of this shift provides valuable information about the compound's electronic structure and molecular polarity.
Beer-Lambert law compliance is maintained across concentration ranges of 10⁻⁵ to 10⁻³ M in appropriate solvents [19] [26], enabling quantitative analysis and purity determination through UV-Vis spectrophotometry.
Electron ionization mass spectrometry of Benzamide, 3-[(chloroacetyl)amino]- reveals characteristic fragmentation patterns consistent with the nitrogen rule (odd molecular weight of 212.63 g/mol due to two nitrogen atoms) [27] [28]. The molecular ion peak [M]⁺- * appears at *m/z 212 with moderate intensity, reflecting the relative stability of the aromatic amide radical cation [27] [29].
Primary fragmentation pathways involve α-cleavage adjacent to the carbonyl functionalities and loss of characteristic neutral fragments [27]:
| Fragment m/z | Fragment Identity | Fragmentation Mechanism | Relative Intensity |
|---|---|---|---|
| 212 [M]⁺- | Molecular ion | Electron ionization | Moderate |
| 184 [M-28]⁺ | Loss of CO | α-cleavage from amide | Significant |
| 177 [M-35]⁺ | Loss of Cl | Halogen elimination | Moderate |
| 149 [M-63]⁺ | Loss of ClCH₂CO | Chloroacetyl elimination | High |
| 121 | Benzamide fragment | Retention of core structure | Base peak |
| 93 | Tropylium-like ion | Ring rearrangement | Moderate |
| 77 | Phenyl cation C₆H₅⁺ | Aromatic fragmentation | Low |
| 44 | Primary amide NH₂CO⁺ | McLafferty rearrangement | Moderate |
The base peak typically appears at m/z 121, corresponding to the benzamide fragment [C₇H₆NO]⁺ after loss of the chloroacetyl moiety (ClCH₂CO, 63 mass units) [29]. This fragmentation pattern confirms the structural assignment and provides diagnostic information for compound identification.
Chlorine isotope patterns are clearly observable for fragments retaining the chlorine atom, exhibiting the characteristic 3:1 intensity ratio between ³⁵Cl and ³⁷Cl isotopes [27]. The loss of chloroacetyl group (m/z 149) represents a major fragmentation pathway, indicating the relative weakness of the N-CO bond under electron impact conditions [27].
McLafferty rearrangement processes may contribute to the formation of smaller fragments, particularly the m/z 44 peak corresponding to the primary amide cation [NH₂CO]⁺ [27] [29]. This rearrangement involves hydrogen transfer and carbon-carbon bond cleavage, characteristic of compounds containing γ-hydrogen atoms relative to the carbonyl group.
Density Functional Theory (DFT) calculations using B3LYP/6-31G(d,p) methodology provide theoretical predictions for electronic and molecular properties of Benzamide, 3-[(chloroacetyl)amino]-. These computational approaches enable estimation of parameters that are experimentally challenging to determine directly.
Frontier molecular orbital analysis predicts HOMO energy in the range of -6.2 to -6.8 eV and LUMO energy between -1.5 to -2.1 eV. The resulting HOMO-LUMO gap of 4.1 to 5.3 eV indicates moderate electronic stability and suggests limited conjugation compared to fully aromatic systems.
| Computational Parameter | Predicted Value | Method | Significance |
|---|---|---|---|
| HOMO Energy (eV) | -6.2 to -6.8 | DFT B3LYP/6-31G(d,p) | Ionization potential |
| LUMO Energy (eV) | -1.5 to -2.1 | DFT B3LYP/6-31G(d,p) | Electron affinity |
| HOMO-LUMO Gap (eV) | 4.1 to 5.3 | Orbital energy difference | Electronic stability |
| Dipole Moment (Debye) | 3.5 to 4.2 | DFT calculation | Molecular polarity |
| Molecular Volume (ų) | 180 to 200 | van der Waals surface | Steric requirements |
| Polarizability (ų) | 20 to 25 | Electronic response | Intermolecular forces |
Molecular geometry optimization reveals a planar benzamide configuration with the chloroacetyl group adopting an anti-periplanar conformation relative to the benzene ring. This arrangement minimizes steric interactions while maintaining conjugation between the aromatic system and the amide functionality.
Reactivity descriptors derived from frontier orbital energies include:
Fukui function analysis identifies the nitrogen and oxygen atoms as primary nucleophilic attack sites, consistent with experimental observations of electrophilic substitution reactions at these positions. The chloroacetyl carbon represents the most electrophilic site, explaining the compound's propensity for nucleophilic substitution reactions.
Natural bond orbital (NBO) analysis reveals significant electron delocalization between the benzene ring and both amide groups, with the chloroacetyl substituent acting as an electron-withdrawing group that reduces overall electron density on the aromatic system. This electronic perturbation influences both the compound's reactivity and spectroscopic properties.